Tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate
Description
®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a thiophene ring, a piperazine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C14H22N2O2S |
|---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-7-6-15-11(10-16)9-12-5-4-8-19-12/h4-5,8,11,15H,6-7,9-10H2,1-3H3 |
InChI Key |
RKILWTDCSGLNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with tert-butyl chloroformate to form the tert-butyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing binding affinity. The tert-butyl ester group provides stability and lipophilicity, facilitating membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester .
- (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester .
Uniqueness
®-3-Thiophen-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other piperazine derivatives. This uniqueness makes it valuable in the synthesis of novel compounds with potential biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
